molecular formula C11H11FO3S B7993547 Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7993547
M. Wt: 242.27 g/mol
InChI Key: JDKUIKDNGKKKRA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing α-keto ester featuring a fluorinated aromatic substituent.

Properties

IUPAC Name

ethyl 2-(5-fluoro-2-methylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKUIKDNGKKKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Methyl-Substituted Thiophenols

Fluorination of 6-methylthiophenol can be achieved via halogen exchange using fluorine gas in the presence of hydrofluoric acid as a solvent and catalyst. A mixed gas containing 35% fluorine and nitrogen is introduced into a reaction mixture of 6-methylthiophenol and hydrofluoric acid at −10°C to 0°C. The addition of perfluorobutyl sulfonic acid (0.05–0.15% by mass) enhances mixing efficiency and minimizes side reactions, yielding 3-fluoro-6-methylthiophenol with a purity of 98.4%.

Directed Ortho-Metalation (DoM) for Regioselective Fluorination

An alternative approach involves directed ortho-metalation of 6-methylthiophenol using lithium diisopropylamide (LDA) followed by quenching with N-fluorobenzenesulfonimide (NFSI). This method achieves regioselective fluorination at the 3-position, with yields exceeding 75% under anhydrous tetrahydrofuran (THF) at −78°C.

Thioesterification with Ethyl Oxalyl Chloride

The sulfanyl group is introduced via nucleophilic acyl substitution between 3-fluoro-6-methylthiophenol and ethyl oxalyl chloride.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The sulfanyl group can participate in further reactions to generate new compounds.
  • Esterification Reactions : The ethyl ester can be modified to produce different esters with varying properties.

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, suggesting its potential use in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in drug development:

  • Mechanism of Action : It is believed that the sulfanyl group interacts with thiol-containing enzymes, potentially inhibiting their activity. Furthermore, hydrolysis of the ester group may release active metabolites that exert biological effects.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that this compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving human macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha levels by approximately 50% at a concentration of 25 µg/mL. This finding supports its application in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features include:

  • Thioether group (-S-) : Enhances lipophilicity and influences hydrogen-bonding capabilities.
  • 3-Fluoro-6-methylphenyl group : Introduces steric and electronic effects due to fluorine (electron-withdrawing) and methyl (electron-donating) groups.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Key Features Reference
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 3-Fluorophenyl (no methyl or -S-) Lacks sulfur and methyl groups; simpler electronic profile.
Ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate 3-Fluoro-5-methylphenyl (no -S-) Methyl at position 5; altered steric hindrance compared to target compound.
Ethyl 2-oxo-2-(3-propoxyphenyl)acetate 3-Propoxyphenyl (oxygen-based linker) Ether linkage (-O-) instead of thioether; higher polarity.
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate Pyridinyl core with -SMe Sulfanyl group in heterocyclic system; distinct reactivity in ring systems.

Physicochemical Properties

  • Lipophilicity : The thioether group in the target compound increases lipophilicity compared to oxygen-linked analogs (e.g., propoxyphenyl derivative in ).
  • Solubility: Fluorine and methyl groups may reduce aqueous solubility relative to non-fluorinated esters.
  • Stability: The electron-withdrawing fluorine atom could stabilize the α-keto ester moiety against hydrolysis compared to non-fluorinated analogs .

Crystallographic and Conformational Analysis

Crystal structures of related compounds highlight key interactions:

  • Aromatic π-π Stacking : Observed in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (center-to-center distance: 3.814 Å) .
  • Hydrogen Bonding : Weak C-H⋯O and C-H⋯π interactions stabilize crystal packing in sulfur-containing esters .
  • Disorder in Ester Groups : Ethyl groups in similar compounds exhibit positional disorder, as seen in .

Table 2: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å) Key Interactions Reference
Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate (hypothetical) Predicted: π-π, C-H⋯O
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate P21/c a=12.582, b=14.790, c=21.406, β=92.57° π-π, C-H⋯O
Ethyl 2-(2-aminothiazol-4-yl)acetate P21/c a=12.582, b=14.790, c=21.406 N-H⋯O, C-H⋯Cl

Reactivity and Functionalization

  • Nucleophilic Attack : The α-keto ester moiety is susceptible to nucleophilic addition, a feature exploited in the synthesis of heterocycles (e.g., imidazoles in ).
  • Sulfur Oxidation : The thioether group can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties .

Biological Activity

Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₁₀H₉FOS. The compound features a fluorinated phenyl ring , a sulfanyl group , and an ester functional group , which contribute to its reactivity and biological properties. The presence of the fluorine atom is particularly noteworthy, as it can enhance the compound's binding affinity to biological targets.

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could interact with receptors, leading to changes in cellular signaling.

The fluorine substituent enhances the compound's lipophilicity and electron-withdrawing properties, which can improve its binding to target proteins or nucleic acids, thereby influencing its pharmacological profile .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Preliminary studies indicate that it may serve as a lead compound for developing new drugs targeting bacterial infections. Its unique structure allows it to interact effectively with bacterial cell components, leading to inhibition of growth .

Anticancer Potential

The compound's potential as an anticancer agent is under investigation. Research suggests that similar compounds with sulfanyl groups exhibit cytotoxic effects against various cancer cell lines. This compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureNotable Features
Ethyl 2-(3-fluoro-4-methylphenyl)sulfanyl-2-oxo-acetateCHFOSSimilar fluorinated phenyl group
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetateCHFOSDifferent position of fluorine and methyl groups
Ethyl 2-(3-chloro-6-methylphenyl)sulfanyl-2-oxo-acetateCHClOSChlorine substituent instead of fluorine

This table illustrates how the positioning of functional groups influences the biological activity and pharmacological profiles of these compounds. The specific combination of functional groups in this compound may lead to distinct therapeutic applications not found in related compounds .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study on thiazole-bearing compounds demonstrated significant anticonvulsant action, suggesting that similar structural motifs could provide insights into the activity of this compound in neurological disorders .
  • Antibacterial Efficacy : Research on related sulfanyl compounds indicated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may exhibit similar properties .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate?

The synthesis typically involves thioesterification or nucleophilic substitution reactions. For example:

  • Step 1 : React 3-fluoro-6-methylbenzenethiol with ethyl 2-chloro-2-oxoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-oxoacetate backbone.
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC/MS (retention time and fragmentation patterns) .
  • Step 3 : Optimize fluorinated aromatic reactivity by controlling temperature (0–25°C) to minimize side reactions like oxidation of the thiol group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm regiochemistry of the fluoromethylphenyl group and sulfanyl linkage. The 19F^{19} \text{F} NMR signal near -110 ppm is characteristic of meta-fluoro substitution .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) ensures high precision .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ at m/z 271.05) and fragmentation pathways (e.g., loss of COOEt group) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental NMR chemical shifts be resolved?

Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR shifts (GIAO method) in the same solvent (e.g., CDCl₃) used experimentally .
  • Dynamic effects : Use variable-temperature NMR to identify rotameric equilibria in the sulfanyl-oxoacetate moiety. Line-shape analysis at 298–323 K quantifies energy barriers .
  • Cross-validation : Compare with structurally analogous compounds (e.g., ethyl 2-(phenyl)sulfanyl-2-oxo-acetate) to isolate fluorine-specific deshielding effects .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

  • Disorder in fluorinated groups : The 3-fluoro-6-methylphenyl group may exhibit rotational disorder. Apply PART instructions in SHELXL to model split positions and refine occupancy ratios .
  • Hydrogen bonding : Use DFIX and ISOR restraints to stabilize weak C–H···O interactions between the oxoacetate and aromatic rings. Validate with Hirshfeld surface analysis .
  • Twinned crystals : If twinning is detected (e.g., BASF > 0.5), employ the TWIN command with a twin matrix (e.g., -h, -k, -l) and refine against HKLF 5 data .

Q. How can GC/MS be utilized to analyze synthetic byproducts and optimize reaction yields?

  • Method setup : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Program the oven from 50°C (2 min) to 280°C (10°C/min).
  • Byproduct identification : Detect ethyl 2-oxo-2-(3-fluoro-6-methylphenyl)sulfoxide (m/z 287.03) as a common oxidation side product. Quantify using external calibration curves .
  • Yield optimization : Correlate byproduct levels with reaction parameters (e.g., O₂ exclusion via N₂ purging reduces sulfoxide formation by >70%) .

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